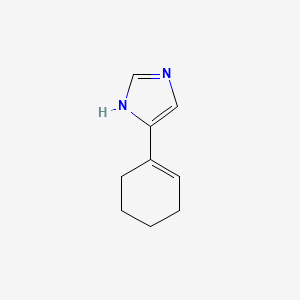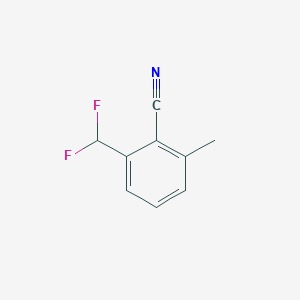
2-Bromo-3-(difluoromethyl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(difluoromethyl)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethyl, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives followed by the introduction of difluoromethyl and fluorine groups. For instance, starting from 4-fluoroaniline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control of reaction parameters, leading to higher selectivity and reduced by-products .
化学反応の分析
Types of Reactions
2-Bromo-3-(difluoromethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Bromo-3-(difluoromethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-(difluoromethyl)-4-fluoropyridine
- 2-Bromo-3-(difluoromethyl)pyridine
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
Compared to similar compounds, 2-Bromo-3-(difluoromethyl)-4-fluoroaniline has a unique combination of substituents that confer distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Additionally, the difluoromethyl group can impart unique electronic and steric effects, making it valuable in various synthetic applications .
特性
分子式 |
C7H5BrF3N |
|---|---|
分子量 |
240.02 g/mol |
IUPAC名 |
2-bromo-3-(difluoromethyl)-4-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3N/c8-6-4(12)2-1-3(9)5(6)7(10)11/h1-2,7H,12H2 |
InChIキー |
FEYOAOQDPDOGJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)Br)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


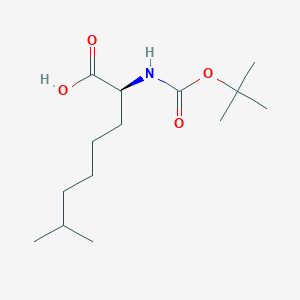
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)
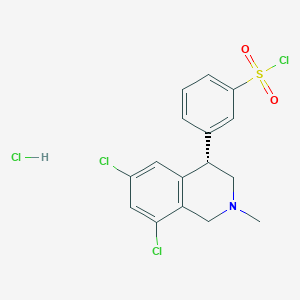

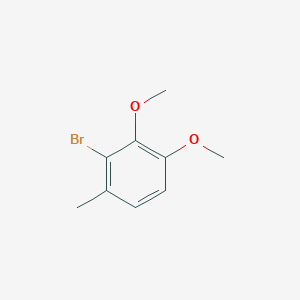
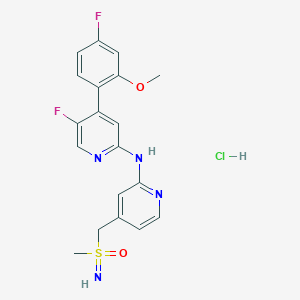
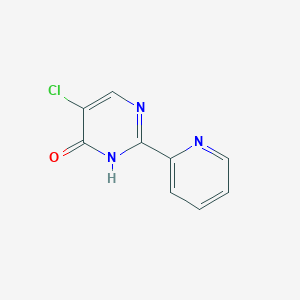

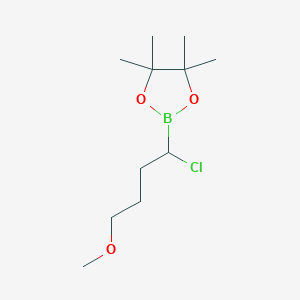
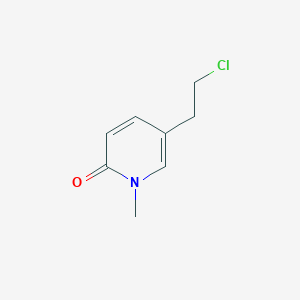

![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
